2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide
Description
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl group
Properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S/c20-17-12-16(30(27,28)22-9-2-1-3-10-22)7-8-18(17)29-13-19(24)21-14-5-4-6-15(11-14)23(25)26/h4-8,11-12H,1-3,9-10,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMMHVHTKRFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the piperidine derivative: This step involves the reaction of piperidine with a suitable chlorinating agent to introduce the chloro group.
Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Phenoxy group introduction: The sulfonylated piperidine derivative is reacted with a phenol derivative to form the phenoxy group.
Acetamide formation: Finally, the phenoxy derivative is reacted with a nitrophenyl acetamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrophenyl groups can play a role in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a different position of the nitro group.
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the sulfonyl and nitrophenyl groups, along with the piperidine ring, makes it a versatile compound for various scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
